molecular formula C22H15NO5S2 B4987731 3-{[(5E)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE

3-{[(5E)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE

Cat. No.: B4987731
M. Wt: 437.5 g/mol
InChI Key: POIKSXABNNNCCL-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(5E)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a methoxyphenyl group, and a furan-2-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5E)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, which is achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions. The methoxyphenyl group is then introduced via a nucleophilic substitution reaction. Finally, the furan-2-carboxylate moiety is attached through an esterification reaction using furan-2-carboxylic acid and an appropriate alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[(5E)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-{[(5E)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[(5E)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, while the furan-2-carboxylate moiety can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Comparison

Compared to similar compounds like cetylpyridinium chloride and domiphen bromide, 3-{[(5E)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE is unique due to its complex structure and the presence of multiple functional groups

Properties

IUPAC Name

[3-[(E)-[3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO5S2/c1-26-16-9-7-15(8-10-16)23-20(24)19(30-22(23)29)13-14-4-2-5-17(12-14)28-21(25)18-6-3-11-27-18/h2-13H,1H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIKSXABNNNCCL-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OC(=O)C4=CC=CO4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OC(=O)C4=CC=CO4)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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